1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide is a compound that has been investigated for its potential as a therapeutic agent in various disease models. It acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). [] FAAH is an integral membrane enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. [] By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to a variety of pharmacological effects.
1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide acts as a potent and selective inhibitor of FAAH. [] FAAH is responsible for the hydrolysis of the endocannabinoid anandamide, an endogenous lipid neurotransmitter that activates cannabinoid receptors in the central and peripheral nervous systems. By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This, in turn, contributes to its observed pharmacological effects in various disease models.
CAS No.: 33776-88-4
CAS No.: 6182-11-2
CAS No.: 92292-84-7
CAS No.:
CAS No.: